Product packaging for hemoglobin Loire(Cat. No.:CAS No. 118390-24-2)

hemoglobin Loire

Cat. No.: B1167237
CAS No.: 118390-24-2
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Description

Hemoglobin Loire is a hemoglobin variant supplied for laboratory research use. Hemoglobin is the iron-containing metalloprotein in red blood cells responsible for oxygen transport . Its primary physiological function is to bind and release oxygen in a cooperative manner, a process regulated by allosteric effectors . The hemoglobin molecule is a tetramer composed of two α-subunits and two β-subunits, each containing a heme group that binds oxygen . Research into hemoglobin variants like this compound is crucial for understanding the structure-function relationship of this protein, including how mutations can impact oxygen-binding affinity and cooperativity . The study of such variants provides insights into allosteric mechanisms and can contribute to the development of therapeutic strategies for hemoglobinopathies . This product is strictly labeled "Research Use Only" (RUO). RUO products are intended for laboratory research applications. They are not manufactured for in vitro diagnostic use, are not for use in humans or animals, and are not to be employed in drug manufacturing processes .

Properties

CAS No.

118390-24-2

Molecular Formula

C8H13NO2

Synonyms

hemoglobin Loire

Origin of Product

United States

Molecular Genetic Architecture of Hemoglobin Loire

Gene Locus and Alpha-Globin Gene Cluster Organization

The human alpha-globin gene cluster is located on the short arm of chromosome 16, specifically at band 16p13.3 genecards.orgnih.govwikipedia.orgnih.govithanet.eu. This cluster is a complex locus spanning approximately 30 kilobases (kb) genecards.orgnih.govwikipedia.orgnih.govithanet.eu. It contains several functional and non-functional (pseudogene) loci involved in alpha-globin production throughout development genecards.orgnih.govwikipedia.orgnih.govithanet.eu.

The organization of the alpha-globin gene cluster from the 5' end to the 3' end is as follows: zeta (ζ)-globin gene (HBZ), a pseudozeta (ψζ) gene, a mu (μ)-globin gene (HBM), two pseudoalpha (ψα) genes (ψα1 and ψα2), and two alpha (α)-globin genes (HBA2 and HBA1), followed by a theta (θ)-globin gene (HBQ1) genecards.orgnih.govwikipedia.orgnih.govithanet.eu. The HBA1 and HBA2 genes are the primary functional alpha-globin genes expressed in adults genecards.orgnih.govwikipedia.orgnih.govithanet.eu.

Locus Type Position in Cluster (5' to 3')
HBZ Functional 1
ΨHBZ1 Pseudogene 2
HBM Functional 3
ΨHBA2 Pseudogene 4
ΨHBA1 Pseudogene 5
HBA2 Functional 6
HBA1 Functional 7
HBQ1 Functional 8

Genomic Context and Transcriptional Regulation of the HBA1 Gene

The HBA1 gene, residing within the alpha-globin cluster on chromosome 16, is a key locus for adult alpha-globin synthesis genecards.orgnih.govwikipedia.orgnih.govithanet.eu. While the coding sequences of HBA1 and HBA2 are identical, they exhibit slight differences in their 5' untranslated regions (UTRs) and introns, and significant differences in their 3' UTRs genecards.orgnih.govwikipedia.orgnih.govithanet.eu. These variations in non-coding regions can influence gene expression.

Transcriptional regulation of the alpha-globin genes is complex and involves interactions between cis-acting elements within the gene cluster and trans-acting factors uniprot.orgresearchgate.net. Studies have indicated that transcriptional regulatory factors play a role in controlling the relative expression levels of the HBA1 and HBA2 genes uniprot.org. Differences in the ratio of alpha-1 to alpha-2 globin mRNA have been observed in different cellular contexts, suggesting that regulatory mechanisms can alter the relative rates of mRNA synthesis from these two genes uniprot.org. Post-transcriptional mechanisms, such as mRNA stabilization, also contribute to the regulation of gene expression, although the specific details for HBA1 in the context of Hemoglobin Loire require further investigation researchgate.net.

Definitive Mutation in this compound: Alpha 88(F9) Alanine to Serine Substitution

This compound is defined by a specific point mutation in the HBA1 gene that results in a single amino acid substitution in the alpha-globin chain genecards.orgresearchgate.netdntb.gov.ua. This alteration occurs at position 88 of the alpha-globin protein, where the amino acid Alanine (Ala) is replaced by Serine (Ser) genecards.orgresearchgate.netdntb.gov.ua. This position is located within the F helix of the alpha-globin chain, specifically at position 9 within that helix (F9) genecards.orgresearchgate.netdntb.gov.ua.

Detailed Characterization of the Specific Amino Acid Exchange

The substitution of a nonpolar amino acid (Alanine) with a polar amino acid (Serine) at position 88 (F9) of the alpha-globin chain in this compound has notable functional consequences researchgate.netnih.gov. Research findings indicate that this specific amino acid exchange leads to an increased oxygen affinity of the hemoglobin molecule researchgate.net. Concurrently, a decreased n50 value has been observed, which is a measure related to the cooperativity of oxygen binding researchgate.net. Importantly, studies have shown that the function of residues involved in the Bohr effect (the pH-dependent oxygen binding) or in the regulation by 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), a key allosteric effector of hemoglobin, does not appear to be altered in this compound researchgate.net.

Feature Normal Alpha-Globin (Position 88) This compound (Position 88)
Amino Acid Alanine (Ala) Serine (Ser)
Helix Position F9 F9
Polarity Nonpolar Polar
Oxygen Affinity Normal Increased
n50 Value (Cooperativity) Normal Decreased
Bohr Effect Normal Not Altered
2,3-BPG Regulation Normal Not Altered

Codon-Level Genetic Alteration Underlying the Mutation

The amino acid substitution of Alanine to Serine at position 88 in this compound is the direct result of a point mutation in the HBA1 gene's coding sequence. Alanine is encoded by the codons GCT, GCC, GCA, and GCG cf.ac.uk. Serine is encoded by the codons TCT, TCC, TCA, TCG, AGT, and AGC cf.ac.uk. The specific nucleotide change in the HBA1 gene that leads to this substitution in this compound is a single base alteration within the codon for amino acid 88, changing an Alanine codon to a Serine codon. While the precise codon change for this compound is not explicitly detailed in the available information, a common mechanism for such a substitution involves a single nucleotide variant (SNV) within the codon, for instance, a transversion or transition that changes a G-starting Alanine codon to a T- or A-starting Serine codon.

Genetic Transmission and Allele Inheritance Patterns of this compound

This compound is an inherited hemoglobin variant ufrgs.br. Hemoglobin disorders and variants, including those affecting the alpha-globin chain, are typically inherited in an autosomal manner ausmed.comwww.gov.ukxcode.lifewa.gov. This means the gene responsible for the alpha-globin chain is located on an autosome (chromosome 16) genecards.orgnih.govwikipedia.orgnih.govithanet.eu. Alpha-globin variants like this compound are generally considered to exhibit autosomal co-dominant inheritance at the protein level; individuals heterozygous for the variant allele produce both normal alpha-globin chains (from the unaffected allele) and the variant alpha-globin chains (from the mutated allele) www.gov.ukwa.gov. The resulting hemoglobin molecules in heterozygotes are a mixture of normal hemoglobin A (α2β2) and this compound (αLoire2β2).

The clinical phenotype associated with inheriting a hemoglobin variant depends on the specific variant and whether an individual is heterozygous (inheriting one copy of the variant allele) or homozygous (inheriting two copies) www.gov.ukwa.gov. In the case of this compound, it was initially discovered in a child who presented with erythrocytosis and microcytosis ufrgs.br. The inheritance pattern within the family would follow typical autosomal transmission, with a 50% chance of offspring inheriting the variant allele from a heterozygous parent ausmed.comwww.gov.uk. The presence of the this compound variant allele is transmitted from parent to offspring according to Mendelian principles.

Biophysical and Functional Characterization of Hemoglobin Loire

Oxygen Equilibrium and Binding Kinetics

The interaction of hemoglobin with oxygen is a crucial aspect of its function, described by oxygen equilibrium and binding kinetics. Hemoglobin Loire exhibits notable deviations in these properties compared to normal adult hemoglobin (Hb A).

Elevated Oxygen Affinity Profile of this compound

A primary characteristic of this compound is its significantly increased oxygen affinity nih.govfishersci.fiwikipedia.orgnih.govepa.govnih.gov. This means that this compound binds oxygen more readily than Hb A at lower partial pressures of oxygen. Studies have demonstrated a substantial increase in oxygen affinity, reported to be approximately 7-fold higher than that of Hb A under specific experimental conditions nih.gov. This elevated affinity is reflected in a leftward shift of the oxygen dissociation curve when compared to normal hemoglobin.

Quantitative Assessment of Oxygen Binding Cooperativity (n50 Value and Hill Coefficient)

Oxygen binding to hemoglobin is a cooperative process, meaning that the binding of one oxygen molecule to a heme site increases the affinity of the remaining sites for oxygen. This cooperativity is quantitatively assessed by the Hill coefficient (n) or the n50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated, inversely related to affinity and also reflecting cooperativity). This compound shows altered cooperativity. Specifically, a decreased n50 value has been observed nih.govfishersci.fiwikipedia.orgnih.govepa.gov. The Hill coefficient, which typically reflects the degree of cooperativity (with a value greater than 1 indicating positive cooperativity), is slightly decreased in this compound compared to Hb A nih.gov. This suggests that while cooperative binding is still present, the extent of this interaction is somewhat reduced in the variant hemoglobin.

Here is a summary of comparative data:

PropertyHemoglobin AThis compoundReference
Oxygen Affinity (relative)1x~7x (Increased) nih.govfishersci.fiwikipedia.orgnih.govepa.govnih.gov
n50 ValueNormalDecreased nih.govfishersci.fiwikipedia.orgnih.govepa.gov
Hill Coefficient (Cooperativity)NormalSlightly Decreased nih.gov

Allosteric Modulation and Heterotropic Ligand Effects on this compound

Hemoglobin's oxygen affinity is subject to modulation by various heterotropic ligands that bind at sites distinct from the oxygen-binding heme groups. These allosteric effectors include protons (influencing the Bohr effect) and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). This compound exhibits increased homotropic allosteric effects related to oxygen binding itself, but importantly, it maintains normal heterotropic effects nih.govfishersci.fimpg.deuni.lu.

The Bohr effect describes the phenomenon where a decrease in pH (increase in proton concentration) or an increase in carbon dioxide partial pressure reduces hemoglobin's oxygen affinity, facilitating oxygen release in tissues youtube.comwikipedia.orgtuscany-diet.netguidetopharmacology.orgnih.gov. Conversely, an increase in pH or decrease in CO2 increases affinity, promoting oxygen uptake in the lungs. In this compound, the function of the residues involved in the Bohr effect is not altered nih.govfishersci.fiwikipedia.orgnih.govmpg.deuni.lufishersci.pt. This indicates that the sensitivity of oxygen binding to changes in pH and CO2 remains normal in this hemoglobin variant.

2,3-Bisphosphoglycerate (2,3-BPG) is an abundant organic phosphate (B84403) in red blood cells that binds to deoxyhemoglobin and stabilizes the low-affinity T-state, thereby reducing oxygen affinity and promoting oxygen delivery to tissues . The interaction dynamics between this compound and 2,3-BPG are reported to be normal nih.govfishersci.fiwikipedia.orgnih.govmpg.deuni.lufishersci.pt. This suggests that 2,3-BPG binds to and modulates the oxygen affinity of this compound in a manner similar to its interaction with Hb A.

Analysis of Bohr Effect Pathways

Structural Implications of the Alpha 88(F9) Mutation in this compound

The functional alterations observed in this compound are attributed to the specific amino acid substitution at position alpha 88, where Alanine is replaced by Serine nih.govfishersci.fiwikipedia.orgnih.govepa.govwikipedia.orgthegoodscentscompany.comnih.gov. This mutation is located at position F9 within the alpha globin chain's structure nih.govfishersci.fiwikipedia.orgnih.govepa.govwikipedia.orgthegoodscentscompany.comnih.gov. The functional properties of this compound, particularly the increased oxygen affinity, may be explained by a slight displacement of some key residues in the C-terminal region of the alpha chain nih.govfishersci.fiwikipedia.orgfishersci.pt. This displacement is thought to destabilize the tense (T) structure of the hemoglobin molecule nih.govfishersci.fiwikipedia.orgfishersci.pt. The T-state has lower oxygen affinity and is stabilized in the deoxy form, while the relaxed (R) state has higher oxygen affinity and is favored upon oxygen binding. Destabilization of the T-state would consequently favor the R-state, leading to the observed increase in oxygen affinity.

Conformational Changes and T-State Destabilization

Hemoglobin exists primarily in two major quaternary conformational states: the tense (T) state, which has low oxygen affinity, and the relaxed (R) state, which has high oxygen affinity nih.govutah.educsbsju.educsun.edu. The transition between these states is fundamental to hemoglobin's cooperative oxygen binding. The T state is stabilized by a network of salt bridges and inter-subunit interactions nih.govcsbsju.edunih.gov. Ligand binding, such as oxygen, triggers tertiary conformational changes within the subunits that lead to the breaking of these salt bridges, destabilizing the T state and promoting the transition to the R state nih.govcsbsju.edu.

Molecular dynamics simulations have provided insights into the factors influencing hemoglobin's conformational stability, particularly the T state. These studies indicate that accurate simulation of T-state stability requires sufficiently large solvent boxes, highlighting the role of the hydrophobic effect in stabilizing the T-state tetramer arxiv.orgfhedin.comnih.govelifesciences.orgnih.gov. Furthermore, protonation of His146 has been shown to be crucial for T0 stability in simulations, validating elements of the Perutz model fhedin.comnih.govelifesciences.org. While these general principles apply to hemoglobin, specific simulations detailing the impact of the α88(F9)Ala→Ser mutation on the conformational dynamics and T-state stability of this compound at an atomic level were not available in the provided information.

Inter-subunit Heme-Heme Interaction Perturbations

Cooperative oxygen binding in hemoglobin, often referred to as heme-heme interaction, is a hallmark of its function. This cooperativity arises from the communication between the four subunits, where the binding of oxygen to one heme group increases the affinity of the remaining heme groups for oxygen csun.eduksumsc.comresearchgate.netnews-medical.net. This interaction is mediated by the conformational changes that propagate through the protein structure upon ligand binding, particularly at the interfaces between the αβ dimers utah.educsbsju.educsun.edu.

Spectroscopic and Kinetic Insights into Ligand Binding to this compound

Spectroscopic and kinetic methods are powerful tools for investigating the dynamics of ligand binding to hemoglobin and its variants. Techniques such as UV-vis and EPR spectroscopy can provide information about the electronic state of the heme iron and conformational changes upon ligand binding cnjournals.com. Kinetic studies, including stopped-flow and temperature jump relaxation methods, allow for the measurement of association and dissociation rates of ligands like oxygen and carbon monoxide rsc.orgnih.gov.

Studies on this compound have included investigations into its oxygen binding curves capes.gov.brcnjournals.com. The increased oxygen affinity of this compound acs.orgcapes.gov.br is reflected in a left-shifted oxygen equilibrium curve compared to Hb A. While specific kinetic rate constants for oxygen or other ligands binding to this compound were not detailed in the provided snippets, studies utilizing kinetic spectroscopy have been employed to understand ligand binding dynamics in hemoglobin and its isolated subunits rsc.orgnih.gov. These methods can detect the entry of water into the distal heme pocket and its influence on ligand binding rates rsc.org. Perturbations in the heme environment and changes in the kinetic barriers for ligand entry and exit would be expected in this compound due to the conformational changes induced by the α88(F9)Ala→Ser mutation.

The reported increased homotropic allosteric effect in this compound capes.gov.br suggests alterations in the sequential binding kinetics of oxygen to the four subunits. The binding of the first oxygen molecule would lead to a more pronounced increase in the affinity of the subsequent binding sites compared to Hb A. Spectroscopic changes associated with the T to R transition upon oxygen binding would also likely be affected in this compound due to the altered stability of the T state.

This compound Stability and Dissociation Dynamics at the Molecular Level

Table 1: Key Functional Differences of this compound vs. Hemoglobin A

PropertyHemoglobin AThis compoundNotesSource
Oxygen AffinityNormalIncreasedReflected in a left-shifted O2 equilibrium curve acs.orgcapes.gov.br
Homotropic Allosteric EffectNormalIncreasedCooperative oxygen binding capes.gov.br
Heterotropic Allosteric EffectsNormalNormalBinding of effectors like 2,3-BPG, protons capes.gov.br
T-State StabilityStableLikely DecreasedBased on mutation location and increased affinity acs.orgoup.comcapes.gov.br

Advanced Methodological Approaches for Hemoglobin Loire Research

Genomic and Transcriptomic Analysis Techniques

Genomic and transcriptomic analyses are crucial for identifying the genetic basis of hemoglobin variants and understanding their expression patterns. These techniques allow for the detection of mutations in the globin genes and the assessment of mRNA levels.

Targeted Alpha-Globin Gene Sequencing Methodologies (e.g., Dideoxy Termination, Next-Generation Sequencing)

Targeted sequencing of the alpha-globin genes (HBA1 and HBA2) is a primary method for identifying the specific genetic mutation responsible for hemoglobin variants like Hemoglobin Loire. The alpha-globin gene cluster is located on chromosome 16 and contains two functional alpha-globin genes, HBA1 and HBA2, which are highly homologous genecards.orgjournalagent.com.

Dideoxy Termination Sequencing (Sanger Sequencing): This method, also known as Sanger sequencing, has been widely used for detecting non-deletion mutations in the alpha-globin genes journalagent.comnih.govbloodresearch.or.krnih.gov. It involves the amplification of the target DNA region using polymerase chain reaction (PCR), followed by a sequencing reaction that incorporates dideoxyribonucleotide terminators. The resulting fragments are separated by size, and the DNA sequence is determined. While effective for identifying point mutations and small insertions/deletions, sequencing of the alpha-globin genes using Sanger method can be complex due to the high homology between HBA1 and HBA2 bloodresearch.or.krbloodresearch.or.kr. Optimization of PCR conditions is often necessary for clinical applications bloodresearch.or.kr.

Next-Generation Sequencing (NGS): NGS has emerged as a powerful tool for the comprehensive analysis of globin genes, capable of detecting both deletions and point mutations, including novel and complex variations journalagent.comnih.gov. NGS allows for high-throughput sequencing of the entire alpha-globin gene cluster, providing detailed information about sequence variations. This approach can analyze the entire gene region, enabling the detection of rare deletion and non-deletional mutations journalagent.com. NGS facilitates the screening of thalassemia but can involve high costs journalagent.comnih.gov. Long-read sequencing, a type of NGS, can analyze the entire sequence of both alleles simultaneously, providing information on the phase of identified variants journalagent.com.

Multiplex PCR-Based Detection and Variant Screening Strategies

Multiplex PCR is a cost-effective and rapid method used for the detection of common alpha-thalassemia deletions and certain non-deletion mutations journalagent.comnih.govtandfonline.comresearchgate.netnih.govtandfonline.comoup.com. This technique utilizes multiple pairs of primers in a single PCR reaction to amplify several target regions simultaneously.

Single-tube multiplex PCR assays have been developed to identify common non-deletion mutations in the alpha-globin gene journalagent.comnih.gov. This approach is particularly suitable for large population screening programs nih.gov. Multiplex PCR can generate unique fragment lengths for different mutations, which can then be analyzed by gel electrophoresis nih.gov. While effective for detecting known common mutations, multiplex PCR may not identify uncommon deletions or non-deletion mutations, which may require DNA sequencing analysis journalagent.comnih.gov.

Proteomic and Protein Characterization Techniques

Proteomic and protein characterization techniques are essential for analyzing the hemoglobin protein itself, including its structure, quantity, and functional properties.

High-Performance Liquid Chromatography (HPLC) for Hemoglobin Variant Separation

High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for the separation, identification, and quantification of various hemoglobin fractions, including normal and abnormal variants nih.govthermofisher.comchromatographyonline.comumich.edunih.govjmchemsci.comgoogle.comoup.commlo-online.comslideshare.netnih.govnih.govhematology.orgacs.orgbio-rad.comtsh.or.th. HPLC systems offer automation, superior resolution, and accurate quantification of hemoglobin fractions, making them ideal for routine clinical laboratories and research nih.govthermofisher.comnih.govmlo-online.comnih.gov.

In HPLC, a hemolysate sample is injected onto a specialized column containing a stationary phase. A mobile phase, typically a buffer solution, is pumped through the column under high pressure. Hemoglobin variants are separated based on their differential interactions with the stationary phase and the mobile phase. The separated hemoglobin fractions are detected as they elute from the column, usually by measuring their absorbance at a specific wavelength (commonly 415 nm) nih.govnih.govmlo-online.com. The time it takes for a specific hemoglobin variant to elute from the column is known as its retention time, which is a characteristic property used for presumptive identification nih.govjmchemsci.comslideshare.netnih.gov.

Ion-exchange chromatography, the principle behind many HPLC methods for hemoglobin analysis, separates molecules based on their net charge thermofisher.com. The stationary phase in the chromatography column contains charged functional groups that interact with the charged molecules in the sample.

Cation-Exchange Chromatography: In cation-exchange chromatography, the stationary phase is negatively charged, and it binds positively charged molecules (cations). Hemoglobin variants, which have different amino acid compositions and thus varying net charges at a given pH, will bind to the cation-exchange resin with different affinities. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase, which competes with the hemoglobin molecules for binding sites on the stationary phase, releasing them from the column thermofisher.comnih.gov. Cation-exchange HPLC is widely used for hemoglobin variant analysis because it provides good resolution of many clinically significant variants nih.govthermofisher.comnih.govoup.comnih.govtsh.or.th.

Anion-Exchange Chromatography: In anion-exchange chromatography, the stationary phase is positively charged, and it binds negatively charged molecules (anions). Similar to cation exchange, differences in the net negative charge of hemoglobin variants at a given pH lead to differential binding and separation. Elution is typically performed by increasing the concentration of counter-ions in the mobile phase google.comnih.gov. While anion exchange can also be used for hemoglobin separation, cation exchange is often preferred for the routine analysis of many common hemoglobin variants umich.edugoogle.com.

Optimizing HPLC methods is crucial for achieving high resolution and accurate identification of hemoglobin variants, including this compound. Resolution refers to the ability to separate distinct peaks corresponding to different hemoglobin species in the chromatogram. Retention time is a key parameter for identifying variants, but it can be influenced by factors such as column temperature, mobile phase composition (pH and ionic strength gradient), and flow rate nih.gov. The concentration of the hemoglobin variant in the sample can also slightly modify the retention time oup.com.

Optimization strategies for hemoglobin analysis by HPLC often involve adjusting the buffer gradient profile to achieve optimal separation of specific variants. This may involve modifying the slope of the ionic strength or pH gradient and the total run time thermofisher.comnih.gov. Using appropriate internal calibrators or reference materials with known retention times can help ensure the accuracy and reproducibility of results oup.com.

For this compound, which involves a specific amino acid substitution (alpha 88(F9) Ala for a Ser) genecards.org, its altered charge and structural properties compared to normal hemoglobin A would result in a characteristic retention time on ion-exchange HPLC. Researchers would optimize the chromatographic conditions to ensure clear separation of this compound from other hemoglobin fractions, including Hb A and other variants that might elute in a similar window. The precise retention time of this compound would be determined under optimized conditions and used for its presumptive identification in patient samples. Further confirmatory tests, such as DNA analysis, are often necessary for definitive identification of hemoglobin variants nih.gov.

While specific detailed research findings on the HPLC characteristics or optimization specifically for this compound were not extensively available in the provided search results, the general principles of HPLC optimization for hemoglobin variants apply. Studies on this compound have utilized techniques like chromatofocusing, which is a type of ion-exchange chromatography, to assay the abnormal hemoglobin researchgate.net.

Illustrative Data Table (Hypothetical based on general HPLC principles for variants):

Hemoglobin VariantExpected Charge (at specific pH)Typical Cation-Exchange HPLC Retention Time (minutes)
Hb A
This compound (α88 Ser substitution)
Other common alpha variants

Note: The exact charge and retention time for this compound would depend on the specific HPLC method and buffer system used. The values in this table are illustrative and not based on specific data for this compound from the provided sources.

Cation-Exchange and Anion-Exchange Chromatography Principles

Advanced Electrophoretic Modalities for Hemoglobin Separation

Electrophoretic techniques are fundamental in the initial screening and separation of hemoglobin variants based on differences in their charge-to-mass ratio or isoelectric point. Several advanced electrophoretic modalities are employed for the detailed analysis of hemoglobin, including this compound. researchgate.netcags.org.aescispace.comsci-hub.se

Isoelectric Focusing (IEF)

Isoelectric Focusing (IEF) is a high-resolution electrophoretic technique widely used for separating proteins, including hemoglobin variants, based on their isoelectric points (pI). researchgate.netcags.org.aescispace.comsci-hub.setandfonline.com In IEF, proteins migrate through a pH gradient until they reach the point where their net charge is zero (their pI). This method offers superior resolution compared to traditional electrophoresis and is effective in detecting hemoglobin variants, including this compound, which may have subtle charge differences compared to normal hemoglobin A. researchgate.netscispace.com Studies on hemoglobin analysis frequently utilize IEF as a key method for identifying abnormal hemoglobins (B146990). researchgate.netcags.org.aescispace.comsci-hub.setandfonline.comcags.org.ae

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another powerful technique utilized for the separation and quantification of hemoglobin fractions and the detection of variants. jscimedcentral.comresearchgate.netjscimedcentral.com CE offers advantages such as speed, automation, and high resolution. It is employed as a primary diagnostic tool for hemoglobinopathies, sometimes in conjunction with other methods like high-performance liquid chromatography (HPLC), to enhance discriminatory ability. jscimedcentral.comjscimedcentral.com CE allows for the separation of various hemoglobin species present in a sample, aiding in the identification and relative quantification of variants like this compound. jscimedcentral.comresearchgate.net

Structural Determination Methodologies

Understanding the three-dimensional structure of hemoglobin is critical for elucidating the impact of amino acid substitutions on its function. Various methodologies are employed for determining the structure of hemoglobin and its variants. google.comufrgs.br

Applications of Cryo-Electron Microscopy (Cryo-EM) in Hemoglobin Structural Studies

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique used to determine the high-resolution three-dimensional structures of biological macromolecules, including proteins like hemoglobin. dntb.gov.uafrontiersin.orglibretexts.orgguidetopharmacology.orgsenescence.info This method allows for the visualization of proteins embedded in a thin layer of vitrified ice, preserving their close-to-native state. dntb.gov.ualibretexts.orgguidetopharmacology.org Cryo-EM has been successfully applied to determine the structure of human hemoglobin, achieving resolutions that allow for the visualization of atomic details. dntb.gov.ualibretexts.orgguidetopharmacology.org For instance, a Cryo-EM structure of human hemoglobin at 3.2 Å resolution has been reported using a Volta phase plate, demonstrating the technique's capability for relatively small protein complexes. libretexts.orgguidetopharmacology.org Another study also reported a Cryo-EM structure of hemoglobin. dntb.gov.ua The ability of Cryo-EM to capture different conformational states makes it valuable for studying the allosteric transitions of hemoglobin. While Cryo-EM is a crucial tool for understanding hemoglobin structure and is applicable to studying variants, specific research detailing the Cryo-EM structure of this compound was not found in the surveyed literature.

Biophysical and Biochemical Functional Assays

Biophysical and biochemical functional assays are essential for characterizing the functional properties of hemoglobin variants, particularly their interaction with oxygen and response to allosteric effectors. These methods provide quantitative data on oxygen binding affinity, cooperativity, and the influence of various molecules on hemoglobin function.

Oxygen Dissociation Curve Measurements

Oxygen dissociation curves illustrate the relationship between the partial pressure of oxygen (pO₂) and the percentage of hemoglobin saturated with oxygen. wikipedia.orgmims.com The characteristic sigmoidal shape of the curve for normal hemoglobin reflects the cooperative binding of oxygen to its four subunits. wikipedia.orgmims.com The position of the oxygen dissociation curve is indicative of hemoglobin's oxygen affinity; a leftward shift indicates increased affinity, while a rightward shift indicates decreased affinity. mims.com The P50 value, the pO₂ at which hemoglobin is 50% saturated with oxygen, is a common measure of oxygen affinity; a lower P50 corresponds to higher oxygen affinity.

Research on this compound has shown that this variant exhibits increased oxygen affinity compared to Hb A. wikipedia.org This increased affinity is reflected in its oxygen binding curves. wikipedia.org The study also demonstrated a decreased n50 value for this compound. wikipedia.org The n50 value, derived from the Hill equation, is an indicator of the cooperativity of oxygen binding; a decreased n50 suggests altered cooperativity.

Ligand Binding Kinetics Analysis (Association and Dissociation Rates)

Ligand binding kinetics analysis involves measuring the rates at which ligands, such as oxygen or carbon monoxide, bind to (association rate, kon) and release from (dissociation rate, koff) hemoglobin. These kinetic parameters provide insights into the molecular mechanisms of ligand binding and the allosteric transitions of the hemoglobin molecule. Studies on normal hemoglobin have investigated the kinetics of oxygen and other ligand binding to both the tetramer and isolated subunits, revealing differences in reactivity between the alpha and beta subunits and between the T (tense) and R (relaxed) quaternary states.

Kinetic measurements were performed in the study characterizing this compound. wikipedia.org While the study indicated that these measurements, along with equilibrium oxygen binding curves, demonstrated increased oxygen affinity and a decreased n50 value for this compound, specific quantitative data on the association and dissociation rates for oxygen binding to this compound were not detailed in the provided search snippets. wikipedia.org

In Vitro Allosteric Effector Studies (e.g., Bezafibrate (B1666932) Interactions)

Allosteric effectors are molecules that bind to a protein at a site distinct from the active site, influencing the protein's activity or ligand binding affinity. Hemoglobin is a classic example of an allosteric protein, with its oxygen affinity being modulated by various heterotropic effectors such as 2,3-bisphosphoglycerate (B1242519) (BPG), protons (Bohr effect), and carbon dioxide. wikipedia.orgmims.com Synthetic compounds can also act as allosteric effectors of hemoglobin.

Bezafibrate is a synthetic molecule known to interact with hemoglobin as an allosteric effector. wikipedia.org Studies have shown that bezafibrate binds specifically to the alpha chains of hemoglobin. wikipedia.org Investigations into the effects of bezafibrate on this compound revealed that its interactions and resulting effects on oxygen binding were similar to those observed with normal adult human hemoglobin (Hb A). wikipedia.org This suggests that the α88(F9)Ala→Ser substitution in this compound does not significantly alter the binding or allosteric effect of bezafibrate on the alpha subunits.

Comparative Molecular Analysis of Hemoglobin Loire with Other Hemoglobin Variants

Comparison with Alpha-Chain Hemoglobin Variants Bearing Similar Amino Acid Substitutions (e.g., Hb Valparaiso, Hb Nouakchott, Hb Rouen)

Hemoglobin Loire, with its α88(F9)Ala→Ser substitution, provides a valuable point of comparison with other alpha-chain variants, particularly those affecting residues in similar structural or functional regions. Hb Valparaiso, for instance, involves a substitution at the same position, α88(F9), but with Glycine replacing Alanine (α88(F9)Ala→Gly) psu.edu. Functional studies of Hb Valparaiso have indicated a slight increase in oxygen affinity compared to Hb A psu.edu. In contrast, this compound exhibits a more pronounced increase in oxygen affinity oup.comnih.gov.

Other alpha-chain variants, while not at the exact F9 position, offer insights into the impact of substitutions in the alpha-globin chain. Hemoglobin Nouakchott, with a substitution at α114(GH2)Pro→Leu, has been described as a silent variant, meaning it does not typically present with significant clinical consequences nih.gov. However, it is noted for an unusual increase in hydrophobicity dntb.gov.ua. Hemoglobin Rouen, involving a substitution at the C-terminal region of the alpha-chain (α140(HC2)Tyr→His), is characterized by a moderate increase in oxygen affinity nih.gov. These comparisons highlight how different amino acid changes in the alpha chain, even in relatively close proximity or functionally important regions, can result in varying degrees of functional alteration, from silent variants like Hb Nouakchott to those with moderately or significantly increased oxygen affinity like Hb Rouen and Hb Loire, respectively oup.comnih.govnih.govnih.gov.

The specific nature of the amino acid substitution (e.g., the change in polarity or size) and its precise location within the three-dimensional structure of the hemoglobin tetramer contribute to the observed functional differences among these variants. The F9 position in the alpha chain is located near the α1–β2 interface, a critical region for the allosteric transitions of hemoglobin oup.comoup.com.

Functional and Structural Contrasts with Other High-Oxygen-Affinity Hemoglobins (B146990)

This compound is classified as a high-oxygen-affinity hemoglobin variant, a group of hemoglobinopathies characterized by a leftward shift in the oxygen dissociation curve and a lower P50 value compared to Hb A nih.govnih.gov. This increased affinity for oxygen can lead to reduced oxygen delivery to tissues, potentially causing compensatory erythrocytosis nih.govnih.gov. Approximately 100 hemoglobin variants with high oxygen affinity have been described, with mutations often mapping to the α1β2 interface or the C-terminal region of the beta chain nih.gov.

While many high-oxygen-affinity variants involve the beta chain or the α1β2 interface, this compound's substitution is in the alpha chain at the F9 position oup.comnih.gov. This specific location and substitution (Ala→Ser) result in a significantly increased oxygen affinity (approximately 7-fold higher than Hb A) oup.com. Interestingly, studies on this compound have shown that while homotropic allosteric effects (cooperativity) are slightly decreased, the heterotropic effects, such as the Bohr effect and the regulation by 2,3-bisphosphoglycerate (B1242519) (BPG), remain normal oup.comnih.gov. This is in contrast to some other high-oxygen-affinity variants where allosteric effects can be impaired oup.com. For example, recombinant Hb A88αC, a variant at the same alpha-chain position but with an Alanine to Cysteine substitution, showed a smaller increase in oxygen affinity (5.9-fold) and significant impairment of allosteric effects oup.com. This highlights that even at the same codon position, different amino acid substitutions can lead to distinct functional profiles.

Other high-oxygen-affinity variants, such as Hemoglobin Chesapeake (α92 Arg → Leu), also involve the alpha chain at the α1β2 interface and lead to erythrocytosis due to reduced oxygen delivery mdpi.com. Comparing the structural consequences of the α88(F9)Ala→Ser substitution in Hb Loire with mutations in other high-affinity variants helps to elucidate the molecular mechanisms underlying altered oxygen binding and allostery. The functional properties of Hb Loire are suggested to be a result of a slight displacement of key residues in the C-terminal region of the alpha chain, which destabilizes the tense (T) structure nih.gov.

Data on the oxygen equilibrium properties of this compound compared to Hb A and a recombinant variant at the same position illustrate these differences:

Hemoglobin VariantSubstitutionOxygen Affinity (relative to Hb A)n50 Value (Cooperativity)Bohr Effect2,3-BPG Effect
Hb AWild-type1xNormalNormalNormal
Hb Loireα88(F9)Ala→Ser~7x IncreaseSlightly DecreasedNormalNormal
rHb A88αCα88(F9)Ala→Cys5.9x IncreaseNearly AbsentVery SmallImpaired

Table 1: Functional Properties of this compound Compared to Hb A and a Recombinant Variant oup.comnih.gov

Distinctions from Hemoglobins with Altered Stability or Allosteric Properties

Hemoglobin variants can also be characterized by altered stability or significant changes in allosteric regulation, independent of or in conjunction with altered oxygen affinity. This compound is primarily known for its increased oxygen affinity with preserved heterotropic allosteric effects oup.comnih.gov. This distinguishes it from variants where stability is compromised, leading to precipitation and hemolytic anemia, or those with severely disrupted allosteric properties.

Hemoglobin function involves a transition between the low-affinity tense (T) state and the high-affinity relaxed (R) state upon oxygen binding, a process regulated by allosteric effectors like BPG, protons (Bohr effect), and chloride ions nih.govresearchgate.netnih.gov. Mutations affecting residues involved in subunit interfaces or binding sites for these effectors can significantly alter allostery nih.govresearchgate.netnih.gov. For example, Hemoglobin Bassett (αAsp94Ala), a variant at the α1β2 interface, shows markedly reduced oxygen affinity and low subunit cooperativity, demonstrating a significant alteration in allosteric function nih.gov.

In contrast, this compound's normal Bohr effect and BPG regulation suggest that the α88(F9)Ala→Ser substitution does not severely disrupt the binding sites or the conformational changes associated with these specific allosteric mechanisms oup.comnih.gov. The slightly decreased cooperativity indicates some impact on the homotropic allosteric effect, which relates to the cooperative binding of successive oxygen molecules oup.com. This suggests that the mutation primarily influences the T-to-R state transition equilibrium towards the R state, thereby increasing oxygen affinity, without abolishing the structural changes necessary for the Bohr and BPG effects.

Hemoglobins with altered stability, often due to substitutions that disrupt the internal packing of the protein or the heme pocket, can lead to unstable hemoglobin molecules that precipitate in red blood cells, forming Heinz bodies nih.gov. This can result in chronic hemolysis and anemia nih.gov. This compound is not typically described as an unstable hemoglobin variant; its primary clinical manifestation is related to altered oxygen transport nih.gov.

Evolutionary and Phylogenetic Perspectives on this compound and Related Variants

The study of hemoglobin variants like this compound within an evolutionary and phylogenetic context provides insights into the selective pressures that have shaped hemoglobin structure and function across species. Hemoglobin is an ancient protein, with globin genes found in a wide range of organisms, from bacteria to humans, indicating a common ancestral origin ijcmas.commpg.deresearchgate.net. However, the evolution of hemoglobin has also involved convergent evolution, where similar functions or structures arise independently in different lineages oup.comnih.gov.

Phylogenetic analyses of globin sequences reveal the evolutionary relationships between different hemoglobin chains (alpha, beta, gamma, delta, etc.) and their orthologs in other species ijcmas.commpg.deresearchgate.net. The alpha and beta globin genes, for instance, evolved from a common ancestral globin gene through gene duplication and divergence mpg.de.

Hemoglobin variants, being the result of mutations in globin genes, represent variations within the evolutionary history of these proteins. Studying the distribution and functional consequences of specific substitutions, like the Ala→Ser change at α88(F9) in this compound, across different populations and species can shed light on the evolutionary pressures that maintain or select against certain amino acid residues at particular positions. Residues critical for structure, stability, or essential allosteric interactions are often highly conserved throughout evolution mpg.de. The F9 position in the alpha chain is located in a region important for alpha-beta subunit interaction and allostery oup.comoup.com. The presence of variants like Hb Loire and Hb Valparaiso at this position suggests that while Alanine is the common residue, substitutions can occur and persist in human populations, albeit with functional consequences.

Molecular Pathophysiology and Regulatory Implications of Hemoglobin Loire

Molecular Mechanisms Underlying Impaired Oxygen Unloading by Hemoglobin Loire

The primary molecular consequence of the α88(F9)Ala→Ser substitution in this compound is an increased oxygen affinity nih.govresearchgate.netdntb.gov.ua. Hemoglobin's ability to bind and release oxygen is a cooperative process involving conformational changes between the tense (T) state, which has low oxygen affinity, and the relaxed (R) state, which has high oxygen affinity nih.govnih.gov. The transition between these states is crucial for efficient oxygen uptake in the lungs and release in the tissues nih.gov.

In this compound, the Ala to Ser substitution at position α88(F9) is thought to result in increased homotropic allosteric effect while maintaining normal heterotropic effects nih.govresearchgate.net. This suggests that the cooperative binding of oxygen to the heme sites within the this compound tetramer is enhanced, meaning that the binding of one oxygen molecule makes it easier for subsequent oxygen molecules to bind nih.govsavemyexams.com. However, the regulatory mechanisms involving heterotropic effectors like 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), which normally reduce hemoglobin's oxygen affinity and promote oxygen unloading, appear to be unaltered in this compound nih.govresearchgate.net.

The functional properties of this compound, specifically its increased oxygen affinity and decreased P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated), are hypothesized to be caused by a slight displacement of key residues in the C-terminal region of the alpha chain nih.govresearchgate.net. This displacement may destabilize the T structure, favoring the R state even at lower oxygen tensions where the T state would normally be prevalent nih.govresearchgate.netnih.gov. This shift towards the high-affinity R state impairs the release of oxygen to peripheral tissues, where oxygen partial pressure is lower nih.govyoutube.com.

Cellular and Molecular Responses to Altered Tissue Oxygen Delivery

The impaired oxygen unloading by this compound leads to reduced oxygen availability at the tissue level, a condition known as tissue hypoxia nih.govwikipedia.org. Cells and tissues respond to this chronic or intermittent oxygen deprivation through a complex network of signaling pathways aimed at restoring oxygen homeostasis lumenlearning.com.

Hypoxia-Inducible Factor (HIF) Pathway Activation in Response to Hemoglobin Functional Perturbations

One of the central molecular responses to reduced tissue oxygenation is the activation of the Hypoxia-Inducible Factor (HIF) pathway nih.govmdpi.com. HIF is a transcription factor that plays a critical role in regulating gene expression in response to changes in oxygen levels nih.govmdpi.com. Under normal oxygen conditions (normoxia), HIF-alpha subunits (HIF-1α, HIF-2α) are rapidly hydroxylated by prolyl hydroxylase enzymes (PHDs), which targets them for proteasomal degradation nih.govmdpi.com.

In hypoxic conditions, such as those induced by the impaired oxygen unloading of this compound, the activity of PHDs is suppressed nih.govmdpi.com. This leads to the stabilization and accumulation of HIF-alpha subunits, which then dimerize with HIF-beta subunits (HIF-1β) and translocate to the nucleus nih.govmdpi.com. In the nucleus, the HIF dimer binds to hypoxia-response elements (HREs) in the regulatory regions of target genes, activating their transcription nih.gov.

The activation of the HIF pathway in response to hemoglobin functional perturbations like this compound can lead to the upregulation of genes involved in various adaptive processes, including erythropoiesis, angiogenesis, and glucose metabolism nih.gov. This is a compensatory mechanism to improve oxygen delivery and utilization in the hypoxic tissues.

Erythropoietin (EPO) Regulation and Feedback Loops in High Oxygen Affinity Hemoglobin States

Erythropoietin (EPO) is a glycoprotein (B1211001) hormone primarily produced by the kidneys in adults in response to cellular hypoxia wikipedia.orgteachmephysiology.comcolostate.edu. Its main function is to stimulate erythropoiesis, the production of red blood cells, in the bone marrow wikipedia.orgteachmephysiology.comcolostate.edu.

The regulation of EPO production involves a feedback loop. As the red blood cell mass and hemoglobin levels increase in response to elevated EPO, the oxygen-carrying capacity of the blood improves, potentially alleviating the tissue hypoxia in the kidneys teachmephysiology.comnih.gov. This reduction in kidney hypoxia, in turn, leads to a decrease in EPO production, completing the feedback loop teachmephysiology.com. However, in the case of a persistently high-affinity hemoglobin variant, the underlying issue of impaired oxygen unloading persists, and a new steady state with compensatory erythrocytosis and potentially elevated, though perhaps fluctuating, EPO levels may be established.

Perturbations in Red Blood Cell Biochemical Homeostasis Induced by this compound

The presence of a structurally and functionally abnormal hemoglobin like this compound can potentially disrupt the biochemical homeostasis within the red blood cell (RBC) dntb.gov.uanih.gov. Red blood cells are highly specialized cells primarily dedicated to oxygen transport, and their internal environment is finely tuned to support this function nih.gov.

Hemoglobin is the most abundant protein in RBCs, and its properties significantly influence the intracellular environment nih.gov. While direct studies specifically detailing the effects of this compound on RBC biochemical homeostasis are limited in the provided search results, insights can be drawn from the general understanding of the impact of hemoglobin variants and altered oxygen binding on RBCs.

Hemoglobin's interaction with other intracellular components, including enzymes and the red blood cell membrane, is crucial for maintaining RBC integrity and function frontiersin.org. Deoxyhemoglobin, the form of hemoglobin without bound oxygen, interacts differently with the RBC membrane protein Band 3 compared to oxyhemoglobin frontiersin.org. This interaction is involved in regulating several aspects of RBC homeostasis, including glycolysis and ion transport frontiersin.org. A hemoglobin variant with altered oxygen affinity, like this compound which favors the oxy (R) state, could potentially alter these interactions, impacting the delicate balance of metabolic pathways and ion concentrations within the RBC frontiersin.org.

Furthermore, abnormal hemoglobins (B146990) can sometimes be prone to increased auto-oxidation, leading to the formation of methemoglobin and the generation of reactive oxygen species nih.gov. While there is no specific information in the provided results indicating that this compound is unstable or prone to oxidation, some hemoglobin variants with amino acid substitutions can exhibit such properties, potentially leading to oxidative stress within the RBC nih.govmedicalresearchjournal.org. Oxidative stress can damage cellular components, including lipids and proteins, potentially affecting RBC lifespan and function nih.gov.

The increased oxygen affinity could also indirectly influence RBC metabolism. For instance, the concentration of 2,3-BPG within the RBC is a key regulator of hemoglobin's oxygen affinity nih.govnih.gov. While this compound is reported to have normal heterotropic effects with 2,3-BPG, the cellular mechanisms regulating 2,3-BPG levels might be influenced by the altered oxygen sensing within the cell due to the high-affinity hemoglobin nih.govnih.gov.

Emerging Research Directions and Future Perspectives on Hemoglobin Loire

Integration of Multi-Omics Data for Comprehensive Molecular Understanding

The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, is transforming the study of complex diseases, including hemoglobinopathies nih.govjmb.or.kr. While specific multi-omics studies focused solely on Hemoglobin Loire are not extensively documented in the search results, the integration of such data holds significant potential for a comprehensive molecular understanding of this variant.

By combining genomic data identifying the specific mutation in this compound cags.org.ae with transcriptomic profiling of affected individuals, researchers could assess how the mutation influences gene expression patterns. Proteomic analysis could reveal alterations in protein abundance and post-translational modifications associated with the presence of this compound. Furthermore, metabolomic studies could provide insights into the metabolic consequences of carrying this hemoglobin variant.

Integrating these diverse datasets through bioinformatics tools can help to:

Identify molecular pathways affected by this compound.

Uncover potential modifier genes or proteins that influence the clinical presentation of individuals with this compound.

Provide a systems-level understanding of how the specific structural change in this compound impacts cellular function and potentially contributes to any associated phenotypes.

This integrated approach, as highlighted in the context of other hemoglobin disorders like Hemoglobin H disease, can pave the way for a deeper understanding of the molecular complexities and potentially identify novel therapeutic targets nih.gov.

Development of Advanced Computational Models for this compound Structure-Function Prediction and Dynamics

Computational methods, including molecular dynamics simulations and protein structure prediction, are invaluable tools for understanding the relationship between hemoglobin structure and function medicinescience.orgresearchgate.netcnr.itnih.gov. These methods have been extensively used to study the three-dimensional conformation of hemoglobin, its allosteric regulation, and oxygen binding capacity medicinescience.orgresearchgate.net.

For this compound, advanced computational models can be developed or adapted to:

Predict the precise three-dimensional structure of the this compound tetramer, taking into account the specific amino acid substitution at alpha 88 cags.org.ae.

Simulate the dynamics of the this compound molecule, observing how the mutation affects its flexibility and conformational changes during oxygen binding and release.

Analyze the impact of the mutation on the allosteric transitions between the tense (T) and relaxed (R) states, which are crucial for cooperative oxygen binding medicinescience.orgcnr.itnih.gov.

Predict changes in oxygen affinity and cooperativity based on the altered structure and dynamics.

Model the interaction of this compound with other molecules, such as allosteric effectors like 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), to understand how its regulatory properties might be affected. nih.govwikipedia.org

Studies on other hemoglobin variants, such as Hemoglobin Duarte, have successfully utilized computational approaches alongside experimental methods to elucidate structure-function relationships nih.gov. Applying similar techniques to this compound can provide detailed atomic-level insights into how the alpha 88 mutation impacts its functional behavior.

Exploration of Molecular Interventions Targeting this compound Pathophysiology (e.g., novel allosteric modifiers)

Understanding the molecular basis of any functional abnormalities associated with this compound is crucial for exploring potential therapeutic interventions. If this compound is found to have altered oxygen affinity or stability, strategies targeting these properties could be investigated.

One promising area involves the exploration of novel allosteric modifiers nih.govwikipedia.orgnih.gov. Allosteric effectors bind to sites on the hemoglobin molecule distinct from the oxygen-binding site and influence its affinity for oxygen nih.govwikipedia.org. For example, 2,3-BPG is a natural allosteric effector that decreases hemoglobin's oxygen affinity, facilitating oxygen release in tissues wikipedia.org.

Based on computational modeling and functional studies of this compound, researchers could explore:

Whether existing allosteric modifiers have a differential effect on this compound compared to normal hemoglobin (HbA).

The design and synthesis of novel compounds specifically tailored to modulate the oxygen affinity or stability of this compound, potentially correcting any functional deficits.

High-throughput screening of compound libraries to identify molecules that bind to this compound and favorably alter its properties.

Research into allosteric modifiers is an active area in the broader field of hemoglobinopathies, particularly for conditions like sickle cell disease where compounds like Voxelotor target the alpha cleft to stabilize the relaxed state and inhibit polymerization samipubco.comekb.eg. While this compound does not cause sickling, understanding its specific structural and functional deviations could guide the development of analogous targeted therapies if clinically indicated.

Methodological Advancements in High-Throughput Hemoglobin Variant Characterization

The identification and characterization of hemoglobin variants like this compound have traditionally relied on techniques such as electrophoresis, chromatography (e.g., HPLC), and isoelectric focusing cags.org.ae. Advancements in high-throughput methodologies are crucial for efficient screening and detailed characterization of known and novel hemoglobin variants.

Future research directions involving this compound and other variants will likely benefit from:

Development and application of high-throughput screening methods capable of rapidly identifying structural hemoglobin variants from large populations nih.govekfdiagnostics.com. Techniques like mass spectrometry, particularly MALDI-TOF MS, are being explored for high-throughput hemoglobin analysis and can potentially differentiate variants based on mass shifts resulting from amino acid substitutions nih.gov.

Integration of automated analytical platforms for techniques like HPLC and capillary electrophoresis to increase sample throughput and reduce manual effort ekfdiagnostics.com.

Development of high-throughput functional assays to quickly assess key properties of this compound and other variants, such as oxygen affinity, cooperativity, and stability.

Utilization of advanced spectroscopic methods for rapid structural characterization.

These methodological advancements facilitate the identification of rare variants like this compound, enable the study of larger cohorts, and provide more detailed characterization data efficiently, contributing to a better understanding of their prevalence and potential clinical significance.

Contribution of this compound Research to General Hemoglobinopathy Understanding and Research Paradigms

Studies on individual hemoglobin variants, including relatively rare ones like this compound, play a vital role in advancing the general understanding of hemoglobinopathies and shaping future research paradigms.

Research on this compound contributes by:

Highlighting the genetic and molecular diversity of hemoglobin disorders.

Serving as a case study for applying advanced research techniques (multi-omics, computational modeling, high-throughput characterization) to understand the molecular basis of hemoglobin variants.

Potentially revealing novel insights into hemoglobin folding, stability, or interaction with cellular components that are relevant to other hemoglobinopathies.

Contributing to the development of improved diagnostic strategies, as the identification and characterization of rare variants refine the methods used for hemoglobin analysis frontiersin.org.

The study of hemoglobin has historically been a cornerstone of molecular medicine, providing fundamental insights into protein structure, function, and genetic disease nih.gov. Research on variants like this compound continues this tradition, contributing to the evolving paradigms in hemoglobinopathy research, which are increasingly focused on personalized medicine, targeted therapies, and comprehensive molecular profiling nih.govgotoper.com.

Compound Names and PubChem CIDs

Q & A

Q. How can longitudinal studies on this compound’s clinical manifestations avoid attrition bias?

  • Methodological Answer :

Implement retention strategies (e.g., regular follow-ups, incentives).

Use multiple imputation for missing data.

Apply Cox proportional hazards models to adjust for dropout variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.